molecular formula C14H20O B1642408 4'-n-Butylbutyrophenone

4'-n-Butylbutyrophenone

Cat. No.: B1642408
M. Wt: 204.31 g/mol
InChI Key: HNKQWTXHJLPORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-n-Butylbutyrophenone (systematic name: 1-(4-n-butylphenyl)-1-butanone) is a substituted butyrophenone derivative characterized by an n-butyl group (-CH₂CH₂CH₂CH₃) at the para position of the aromatic ring and a ketone group at the terminal carbon of a four-carbon chain. Butyrophenones are widely utilized as intermediates in pharmaceutical synthesis and organic chemistry due to their tunable electronic and steric properties, which are influenced by substituent groups .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(4-butylphenyl)butan-1-one

InChI

InChI=1S/C14H20O/c1-3-5-7-12-8-10-13(11-9-12)14(15)6-4-2/h8-11H,3-7H2,1-2H3

InChI Key

HNKQWTXHJLPORR-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)CCC

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Characteristics

The table below summarizes key structural and molecular data for 4'-n-Butylbutyrophenone and its analogs, derived from evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Key Applications/Notes
This compound C₁₃H₁₈O* ~190.28* n-Butyl (4'), ketone (C4) N/A Hypothesized precursor for drug synthesis
4'-Methylbutyrophenone C₁₁H₁₄O 162.23 Methyl (4'), ketone (C4) 4160-52-5 Studied for ionization energy (8.8 eV)
4-Chloro-4'-fluorobutyrophenone C₁₀H₁₀ClFO† 200.64 Chloro (C4), fluoro (4') 3874-54-2 Pharmaceutical intermediate
4'-tert-Butyl-4-chlorobutyrophenone C₁₄H₁₇ClO* 236.74 tert-Butyl (4'), chloro (C4) N/A Precursor for Terfenadine synthesis
4'-Bromobutyrophenone C₁₀H₁₁BrO 227.10 Bromo (4'), ketone (C4) N/A Potential halogenated intermediate
4'-Chlorobutyrophenone C₁₀H₁₁ClO 182.65 Chloro (4'), ketone (C4) 4981-63-9 General organic synthesis

*Inferred from structural analogs. †Discrepancy noted: cites C₁₁H₉ClFO, likely a typo.

Substituent Effects on Physicochemical Properties

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) reduce electron density on the aromatic ring, affecting reactivity in electrophilic substitutions. For example, 4-Chloro-4'-fluorobutyrophenone’s dual halogenation enhances its stability as a pharmaceutical intermediate .
  • Lipophilicity: The n-butyl group in this compound likely enhances lipophilicity compared to methyl or halogenated analogs, influencing solubility and bioavailability in drug design contexts.

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